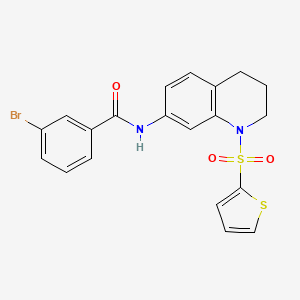

3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with applications in various fields, including medicinal chemistry and industrial synthesis. Its structure features a bromo-substituted benzamide linked to a thiophene-sulfonylated tetrahydroquinoline, which confers unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions:

Formation of the tetrahydroquinoline ring: : Starting from aniline derivatives, the tetrahydroquinoline ring can be constructed through Povarov reactions or Friedländer synthesis.

Sulfonylation: : The thiophene group is introduced via sulfonylation, using reagents like thiophene-2-sulfonyl chloride.

Bromination: : The bromine atom is introduced through electrophilic bromination, using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.

Coupling with benzamide: : The final step involves coupling the tetrahydroquinoline derivative with 3-bromobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial-scale production may adapt these laboratory methods, focusing on optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, alternative solvents, and catalysts to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes several types of chemical reactions:

Oxidation and reduction: : It can be oxidized or reduced at various points in its structure, affecting its reactivity.

Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the bromo and sulfonyl groups.

Condensation: : It participates in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents include N-bromosuccinimide for bromination, thiophene-2-sulfonyl chloride for sulfonylation, and various acids or bases to facilitate coupling reactions. Typical conditions involve room temperature to moderate heating, and inert atmospheres to prevent unwanted side reactions.

Major Products

These reactions yield products such as brominated tetrahydroquinolines, sulfonylated derivatives, and coupled benzamides, each with specific applications based on their functional groups.

Applications De Recherche Scientifique

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide finds use in various research domains:

Chemistry: : As a building block in organic synthesis, particularly for creating heterocyclic compounds.

Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to its unique structural features.

Industry: : Used in the synthesis of advanced materials and as a precursor for more complex chemical entities.

Mécanisme D'action

The compound's mechanism of action involves its interactions with molecular targets such as enzymes or receptors. The bromo and sulfonyl groups can engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound's binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Compared to other benzamide derivatives or sulfonylated quinolines, 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its combined structural features. Similar compounds include:

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

3-Bromo-N-(1-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide

This compound's unique combination of functional groups makes it particularly useful in specialized applications, such as selective biological targeting or creating novel synthetic pathways.

Feel free to let me know if there's anything else you need!

Activité Biologique

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines elements of bromine, thiophene, and tetrahydroquinoline, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

| Component | Description |

|---|---|

| IUPAC Name | 3-bromo-N-(1-thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |

| Molecular Formula | C20H17BrN2O3S2 |

| Molecular Weight | 452.38 g/mol |

| CAS Number | 946212-36-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have demonstrated efficacy against resistant bacterial strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests that the compound may possess similar antibacterial activity.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thiophene and bromine groups may enhance binding affinity and specificity towards these targets. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antibacterial Efficacy : A study synthesized various thiophene derivatives and tested them against resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values .

- Cytotoxicity Studies : In vitro assays revealed that related compounds showed low cytotoxicity while maintaining high potency against targeted pathogens. This characteristic is crucial for developing therapeutics with minimal side effects .

- Molecular Docking Analyses : Computational studies have been employed to predict the binding interactions of these compounds with target proteins. For instance, docking studies against Klebsiella pneumoniae proteins indicated favorable binding modes supported by hydrogen bonding and hydrophobic interactions .

Comparative Analysis

To highlight the uniqueness of this compound in comparison to similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamides | Bromine and thiophene groups | Antibacterial against NDM-producing Klebsiella |

| N-benzoyl tetrahydroquinoline | Tetrahydroquinoline core | Potential enzyme inhibitors |

| Thiophene derivatives | Thiophene ring without additional moieties | Variable antimicrobial activity |

Propriétés

IUPAC Name |

3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIOUJVEXGGZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.